![molecular formula C11H9F3N2O B2933282 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine CAS No. 446276-00-2](/img/structure/B2933282.png)
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine (abbreviated as MTI) is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. It is a member of the isoxazolamine class of molecules, which are characterized by a five-member ring containing an oxygen atom and a nitrogen atom. MTI has been studied for its potential use in treating diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways.
Scientific Research Applications
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine has been studied for its potential use in treating a variety of diseases. It has been studied as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases. In particular, it has been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, which may be beneficial for the treatment of inflammation and neurodegenerative diseases.
Mechanism of Action
Target of Action
A structurally similar compound, fluoxetine, which is n-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, is known to interact with the serotonin reuptake transporter protein .
Mode of Action
Fluoxetine, a similar compound, blocks the reuse of serotonin by inhibiting the reuptake transporter protein located in the presynaptic terminal . This mechanism might provide some insight into the potential mode of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine.
Biochemical Pathways
The inhibition of serotonin reuptake by fluoxetine can lead to an increase in serotonin concentration in the synaptic cleft, affecting the serotonergic pathway .
Result of Action
The increase in serotonin concentration due to the inhibition of its reuptake can lead to enhanced serotonergic neurotransmission .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine in laboratory experiments is its ability to inhibit the activity of COX-2. This can be beneficial for the study of inflammation and other diseases. Additionally, it can be synthesized using a variety of methods, which makes it relatively easy to obtain in the laboratory. A potential limitation of using 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine in laboratory experiments is that it is relatively expensive, which may make it cost-prohibitive for some experiments.
Future Directions
The potential of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine as a therapeutic agent is still being explored. Future research may focus on the development of new synthesis methods for 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine, as well as the development of new methods for its delivery to target tissues. Additionally, further research may focus on the development of new methods for assessing its efficacy in the treatment of various diseases. Finally, further research may focus on the development of new methods for identifying new targets for 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine and the development of new methods for modulating the activity of enzymes involved in signal transduction pathways.
Synthesis Methods
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine can be synthesized using a variety of methods. The most commonly used method is the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with trifluoromethylmagnesium bromide in the presence of a base. This reaction results in the formation of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine and trifluoromethylmagnesium chloride. Other methods for the synthesis of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine include the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl halide, the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl sulfonate, and the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl carbonate.
properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAOVLVIOVBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

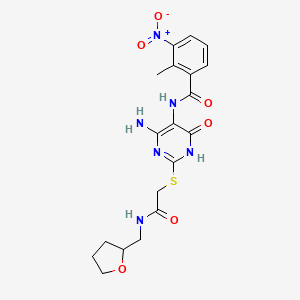

![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)
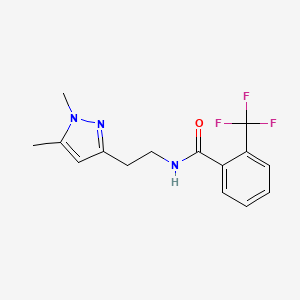
![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)
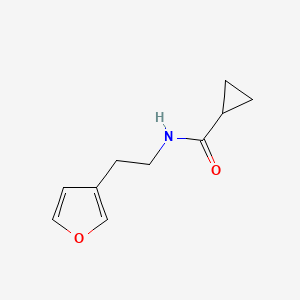
![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)
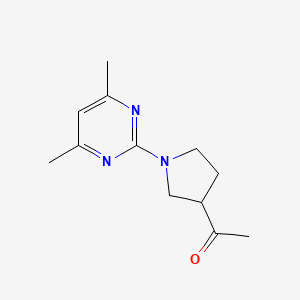

![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)
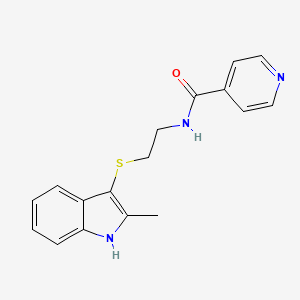
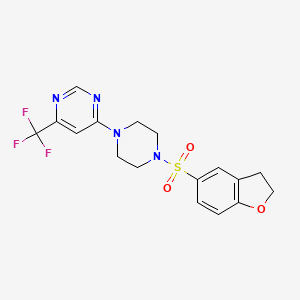
![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)